Cas no 1016730-04-3 (2-({(4-Chlorophenyl)methylcarbamoyl}amino)acetic Acid)

2-({(4-Chlorophenyl)methylcarbamoyl}amino)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-({[(4-chlorophenyl)methyl]carbamoyl}amino)acetic acid
- 2-(([(4-Chlorophenyl)methyl]carbamoyl)amino)acetic acid
- 2-[(4-chlorophenyl)methylcarbamoylamino]acetic acid
- Z223125650
- 2-({(4-Chlorophenyl)methylcarbamoyl}amino)acetic Acid
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- Inchi: 1S/C10H11ClN2O3/c11-8-3-1-7(2-4-8)5-12-10(16)13-6-9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16)
- InChI Key: DZEAHIKDHMOKCW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(NCC(=O)O)=O
Computed Properties
- Exact Mass: 242.04582g/mol
- Monoisotopic Mass: 242.04582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Molecular Weight: 242.66g/mol
- Topological Polar Surface Area: 78.4
2-({(4-Chlorophenyl)methylcarbamoyl}amino)acetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66481-10.0g |
2-({[(4-chlorophenyl)methyl]carbamoyl}amino)acetic acid |
1016730-04-3 | 95% | 10.0g |
$1346.0 | 2023-02-13 | |
Enamine | EN300-66481-0.5g |
2-({[(4-chlorophenyl)methyl]carbamoyl}amino)acetic acid |
1016730-04-3 | 95% | 0.5g |
$218.0 | 2023-02-13 | |
TRC | C376458-50mg |
2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic Acid |
1016730-04-3 | 50mg |
$ 70.00 | 2022-04-01 | ||
A2B Chem LLC | AV58849-10g |
2-(([(4-Chlorophenyl)methyl]carbamoyl)amino)acetic acid |
1016730-04-3 | 95% | 10g |
$1452.00 | 2024-04-20 | |
Aaron | AR01AAML-250mg |
2-({[(4-chlorophenyl)methyl]carbamoyl}amino)acetic acid |
1016730-04-3 | 95% | 250mg |
$185.00 | 2025-02-09 | |
Aaron | AR01AAML-1g |
2-({[(4-chlorophenyl)methyl]carbamoyl}amino)acetic acid |
1016730-04-3 | 95% | 1g |
$457.00 | 2025-02-09 | |
1PlusChem | 1P01AAE9-100mg |
2-({[(4-chlorophenyl)methyl]carbamoyl}amino)acetic acid |
1016730-04-3 | 95% | 100mg |
$154.00 | 2025-03-04 | |
Enamine | EN300-66481-5.0g |
2-({[(4-chlorophenyl)methyl]carbamoyl}amino)acetic acid |
1016730-04-3 | 95% | 5.0g |
$908.0 | 2023-02-13 | |
A2B Chem LLC | AV58849-2.5g |
2-(([(4-Chlorophenyl)methyl]carbamoyl)amino)acetic acid |
1016730-04-3 | 95% | 2.5g |
$682.00 | 2024-04-20 | |
Aaron | AR01AAML-50mg |
2-({[(4-chlorophenyl)methyl]carbamoyl}amino)acetic acid |
1016730-04-3 | 95% | 50mg |
$98.00 | 2025-02-09 |
2-({(4-Chlorophenyl)methylcarbamoyl}amino)acetic Acid Related Literature
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Additional information on 2-({(4-Chlorophenyl)methylcarbamoyl}amino)acetic Acid
Recent Advances in the Study of 2-({(4-Chlorophenyl)methylcarbamoyl}amino)acetic Acid (CAS: 1016730-04-3)
2-({(4-Chlorophenyl)methylcarbamoyl}amino)acetic Acid (CAS: 1016730-04-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This small molecule, characterized by its unique carbamoyl and chlorophenyl functional groups, has demonstrated promising biological activities in preliminary studies. Recent literature highlights its potential as a scaffold for drug development, particularly in targeting specific enzymatic pathways involved in inflammatory and metabolic disorders.
Structural analysis reveals that the compound's molecular architecture allows for selective interactions with biological targets. The presence of the 4-chlorophenyl group contributes to enhanced lipophilicity, potentially improving membrane permeability, while the carbamoyl-urea linkage provides hydrogen bonding capabilities crucial for target recognition. These features make 1016730-04-3 particularly interesting for structure-activity relationship (SAR) studies in medicinal chemistry applications.
Recent pharmacological investigations have focused on the compound's inhibitory effects on specific protein targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-({(4-Chlorophenyl)methylcarbamoyl}amino)acetic Acid exhibits selective inhibition of certain kinases at micromolar concentrations, suggesting potential applications in oncology research. The study employed molecular docking simulations followed by in vitro enzymatic assays to validate these findings, providing a robust foundation for further development.
Synthetic approaches to 1016730-04-3 have been refined in recent years, with several research groups reporting improved yields and purity. A notable advancement comes from a 2024 publication in Organic Process Research & Development, which describes a novel green chemistry synthesis route that reduces hazardous byproducts while maintaining high efficiency. This development is particularly significant for potential scale-up in pharmaceutical manufacturing.
The compound's pharmacokinetic properties have been investigated in preclinical models, revealing moderate oral bioavailability and favorable tissue distribution patterns. These findings, reported in a recent issue of Drug Metabolism and Disposition, suggest that structural modifications may further optimize the compound's drug-like properties for therapeutic applications.
Emerging research has also explored the potential of 2-({(4-Chlorophenyl)methylcarbamoyl}amino)acetic Acid as a building block for more complex pharmaceutical agents. Several patent applications filed in 2023-2024 describe its incorporation into novel drug conjugates and prodrug systems, indicating growing industrial interest in this chemical entity.
Future research directions for 1016730-04-3 appear to focus on three main areas: (1) further elucidation of its mechanism of action through proteomic studies, (2) development of more potent analogs through systematic SAR exploration, and (3) evaluation of therapeutic potential in disease-relevant animal models. The compound's versatility and demonstrated biological activity position it as a valuable tool for both basic research and drug discovery efforts.
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